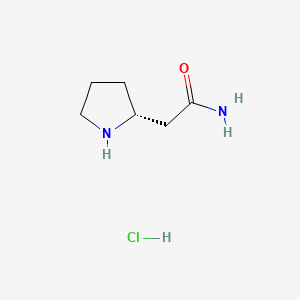

(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride is a chemical compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to an acetamide group. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and functional properties.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the reaction of (R)-2-(pyrrolidin-2-yl)acetic acid with ammonia, followed by acidification with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Types of Reactions:

Oxidation: The pyrrolidine ring can undergo oxidation to form pyrrolidin-2-one.

Reduction: Reduction reactions can convert pyrrolidin-2-one back to pyrrolidine.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Pyrrolidin-2-one

Reduction: Pyrrolidine

Substitution: Various substituted amides and esters

Wissenschaftliche Forschungsanwendungen

Neuroscience Applications

Overview

In neuroscience, (R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride is investigated for its effects on neural processes and cognitive function. Its structural similarity to pyrrolidone derivatives suggests it may influence neurotransmitter systems.

Experimental Procedures

Research typically employs in vitro neuronal cultures or in vivo animal models to assess the compound's effects. Techniques include measuring electrophysiological changes and neurotransmitter levels post-administration.

Results

Preliminary studies indicate that related pyrrolidone compounds enhance memory and exhibit neuroprotective properties. However, specific data on this compound remains limited.

Pharmacological Potential

Overview

The compound is being explored for its therapeutic potential, particularly due to the presence of the pyrrolidine ring, which is common in many active pharmaceutical ingredients.

Experimental Procedures

Pharmacological studies involve binding assays and enzymatic activity measurements to evaluate interactions with biological targets.

Results

The pyrrolidine scaffold is associated with significant central nervous system effects and may modulate cardiovascular functions. There is ongoing research into its role in pain modulation and anti-inflammatory effects.

Medicinal Chemistry

Overview

In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.

Experimental Procedures

Synthetic routes are developed using microwave-assisted synthesis techniques to incorporate this compound into larger structures.

Results

Outcomes include new molecules featuring the pyrrolidine ring, which are subsequently tested for biological activity and pharmacokinetic properties.

Organic Synthesis

Overview

Organic chemists utilize this compound in synthetic strategies to create novel compounds.

Experimental Procedures

Reactions are conducted under various conditions to test the compound's reactivity, with analyses performed using NMR, mass spectrometry, and chromatography.

Results

The compound participates in cyclizations and substitutions, leading to a variety of organic products.

Analytical Chemistry

Overview

In analytical chemistry, this compound is used as a standard or reagent for developing analytical methods.

Experimental Procedures

It may be employed in calibration curves for HPLC or as a reactant in chemical assays to detect or quantify other substances.

Results

The compound's well-defined properties facilitate precise measurements and method validation in various analytical applications.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of pyrrolidine derivatives similar to this compound. Results indicated enhanced memory retention in animal models treated with these compounds, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Case Study 2: Anticonvulsant Activity

Research on related compounds demonstrated significant anticonvulsant activity in various seizure models. The findings suggest that modifications of the pyrrolidine structure can lead to enhanced efficacy against seizures while minimizing side effects .

Wirkmechanismus

The mechanism by which (R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may bind to enzyme active sites, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: A similar compound without the acetamide group.

Pyrrolidin-2-one: The oxidized form of pyrrolidine.

Proline: An amino acid with a pyrrolidine ring.

Uniqueness: (R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride is unique due to its specific functional groups and stereochemistry, which influence its reactivity and biological activity.

Biologische Aktivität

(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride is a chiral compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to an acetamide group, characterized by its molecular formula C6H12ClN2O and a molecular weight of approximately 162.62 g/mol. The stereocenter at the second carbon of the pyrrolidine ring contributes to its unique biological properties, making it a subject of interest in drug development.

The compound exhibits significant biochemical properties, particularly in its interactions with various enzymes and proteins. It is known to form hydrogen bonds and electrostatic interactions with target biomolecules, influencing cellular processes such as signaling pathways and gene expression.

| Property | Description |

|---|---|

| Molecular Formula | C6H12ClN2O |

| Molecular Weight | 162.62 g/mol |

| Solubility | Water-soluble |

| Binding Interactions | Hydrogen bonds, electrostatic interactions |

Cellular Effects

Research indicates that this compound impacts various cell types by modulating cellular functions. It influences key signaling pathways and can alter gene expression, which may lead to enhanced cognitive functions and neuroprotective effects. Additionally, it has been studied for its potential role in pain modulation and anti-inflammatory activities.

Case Study: Anticonvulsant Activity

A study investigated the anticonvulsant properties of compounds related to this compound. In vivo tests demonstrated that certain derivatives exhibited potent anticonvulsant activity in models such as the maximal electroshock (MES) test and the 6 Hz seizure model. The results indicated that modifications to the pyrrolidine structure could enhance efficacy while maintaining safety profiles .

Molecular Mechanism

The molecular mechanism of action involves binding interactions with specific enzymes or receptors, which can either inhibit or activate their functions. For instance, the compound can bind to active sites or allosteric sites on target proteins, influencing their activity and downstream effects on cellular metabolism.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes |

| Allosteric Modulation | Alters enzyme activity through allosteric sites |

| Signal Pathway Modulation | Influences gene expression via signaling pathways |

Therapeutic Applications

Due to its biological activity, this compound is being explored for various therapeutic applications:

- Neurological Disorders : Its potential to enhance cognitive functions positions it as a candidate for treating conditions like Alzheimer's disease.

- Anticonvulsant Therapy : The compound's efficacy in seizure models suggests its use in developing new anticonvulsant medications.

- Pain Management : Preliminary findings indicate its role in modulating pain pathways, warranting further investigation into analgesic properties.

Eigenschaften

IUPAC Name |

2-[(2R)-pyrrolidin-2-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-6(9)4-5-2-1-3-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHUUCQYNRTNIL-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CC(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.